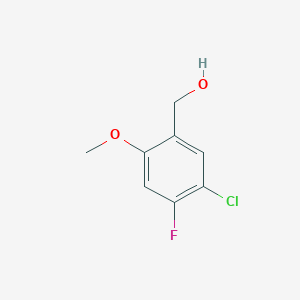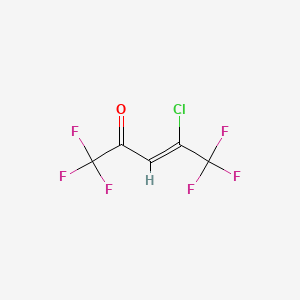![molecular formula C7H8N4 B12850194 5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12850194.png)
5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the formation of the pyrazole ring followed by the fusion with a pyridine ring. One common method starts with the treatment of diphenylhydrazone and pyridine with iodine, leading to the formation of the pyrazolo[3,4-b]pyridine core . Another approach involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact mechanism depends on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with a different tautomeric form.
Quinolinyl-pyrazoles: Compounds with a quinoline ring fused to a pyrazole ring
Uniqueness
5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H8N4 |
|---|---|
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
5-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine |
InChI |
InChI=1S/C7H8N4/c1-4-2-5-6(8)10-11-7(5)9-3-4/h2-3H,1H3,(H3,8,9,10,11) |
Clave InChI |
HOBNKHXWOODBGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(NN=C2N=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12850114.png)
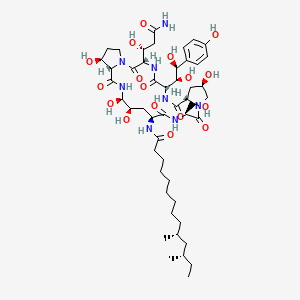
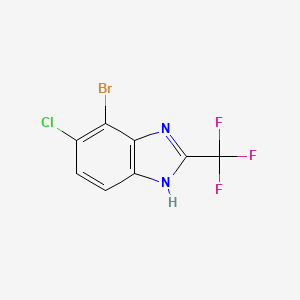
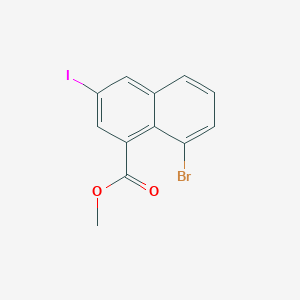
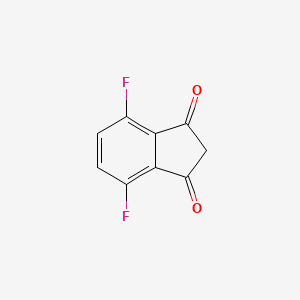
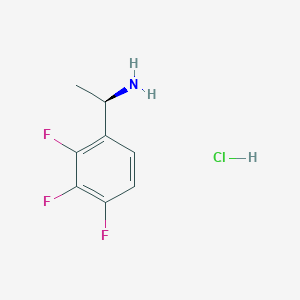
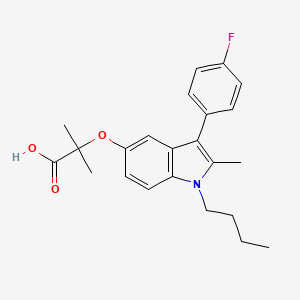
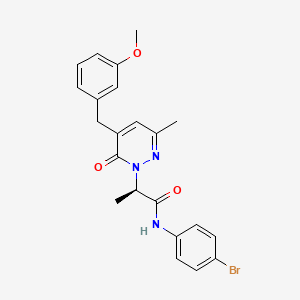
![1-(4-Chlorophenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12850170.png)
![5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12850176.png)
![7-fluoro-6-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12850177.png)
![N-(3-(Benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B12850178.png)
